AT-Resolvin D1

Enzymatic Stability Metabolic Inactivation Pro-resolving Lipid Mediators

AT-Resolvin D1 (AT-RvD1; 7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid) is the aspirin-triggered 17R epimer of Resolvin D1 (RvD1), a specialized pro-resolving lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Both epimers belong to the D-series resolvin family and act as potent endogenous agonists of the G protein-coupled receptors ALX/FPR2 and GPR32, promoting the resolution of inflammation and restoration of tissue homeostasis.

Molecular Formula C22H32O5
Molecular Weight 376.5 g/mol
Cat. No. B147562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAT-Resolvin D1
SynonymsAspirin-triggered Resolvin D1; 17-epi-Resolvin D1; AT-RvD1; 17(R)-RvD1
Molecular FormulaC22H32O5
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O
InChIInChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20-,21+/m1/s1
InChIKeyOIWTWACQMDFHJG-BJEBZIPWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AT-Resolvin D1: Structure, Class, and Basic Characteristics for Scientific Procurement


AT-Resolvin D1 (AT-RvD1; 7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid) is the aspirin-triggered 17R epimer of Resolvin D1 (RvD1), a specialized pro-resolving lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA) [1]. Both epimers belong to the D-series resolvin family and act as potent endogenous agonists of the G protein-coupled receptors ALX/FPR2 and GPR32, promoting the resolution of inflammation and restoration of tissue homeostasis [2].

Why AT-Resolvin D1 Cannot Be Substituted by Generic Resolvin D1 or Related Analogs


AT-Resolvin D1 (17R-RvD1) and its endogenous counterpart Resolvin D1 (17S-RvD1) are stereochemically distinct epimers at the C17 position, a structural difference that confers dramatically different metabolic stability, biological persistence, and therapeutic potential [1]. While both compounds exhibit similar potency in acute inflammation assays, the 17R configuration of AT-RvD1 resists enzymatic inactivation by eicosanoid oxidoreductase, whereas RvD1 is rapidly converted to inactive 8-oxo- and 17-oxo metabolites, leading to a sharp reduction in bioactivity [2]. Furthermore, AT-RvD1 demonstrates superior efficacy in resolving established inflammation in models of allergic airways disease and exhibits unique receptor engagement profiles that differentiate it from its 17S epimer [3]. Consequently, generic substitution of AT-RvD1 with RvD1 or other D-series resolvins is scientifically unsound for applications requiring sustained pro-resolving activity or specific receptor pharmacology.

AT-Resolvin D1: Quantitative Differential Evidence for Scientific Selection


Differential Resistance to Enzymatic Inactivation: AT-RvD1 vs. RvD1

AT-Resolvin D1 exhibits sharply reduced enzymatic conversion compared to Resolvin D1 due to the stereochemical configuration at the C17 position. RvD1 (17S) is converted by eicosanoid oxidoreductase to 8-oxo-RvD1 and 17-oxo-RvD1, which are essentially inactive, whereas the 17R alcohol configuration of AT-RvD1 resists this rapid inactivation [1].

Enzymatic Stability Metabolic Inactivation Pro-resolving Lipid Mediators

Superior Efficacy in Resolving Established Allergic Airway Inflammation: AT-RvD1 vs. RvD1

In a murine model of established allergic airway responses, AT-RvD1 was even more efficacious than RvD1, leading to a marked decrease in the resolution interval for lung eosinophilia, decrements in select inflammatory peptide and lipid mediators, and more rapid resolution of airway hyperreactivity to methacholine [1]. Relative to RvD1, AT-RvD1 significantly enhanced macrophage phagocytosis of IgG-OVA-coated beads in vitro and in vivo [2].

Allergic Asthma Airway Inflammation Resolution Pharmacology

Quantitative Efferocytosis Enhancement by AT-RvD1 in Macrophage Subsets

AT-RvD1 (10 nM) significantly increased efferocytosis of apoptotic neutrophils by specific macrophage subsets in an ex vivo model of bacterial pneumonia. The compound enhanced efferocytosis by infiltrating macrophages (CD11bHi CD11cLow) and exudative macrophages (CD11bHi CD11cHi), with a quantifiable percent increase over vehicle control [1]. In vivo, AT-RvD1 accelerated neutrophil clearance during pneumonia, and these actions were additive to antibiotic therapy [2].

Efferocytosis Macrophage Biology Pneumonia Resolution

Receptor Pharmacology: AT-RvD1 Primarily Engages ALX/FPR2 in Vascular Smooth Muscle Cell Migration

In PDGF-BB-induced vascular smooth muscle cell (VSMC) migration assays, AT-RvD1 (10 nM) reduced migration, and this effect was completely reversed by an anti-ALX/FPR2 specific antibody (2 μg/ml), whereas an anti-GPR32 specific antibody (2 μg/ml) showed only a non-statistically significant partial reversal [1]. Similarly, the AT-RvD1-induced increase in PKA activity was almost completely reversed by the anti-ALX/FPR2 antibody, but not by the anti-GPR32 antibody [2]. This contrasts with RvD1, which signals through both ALX/FPR2 and GPR32 in a concentration-dependent manner [3].

GPCR Signaling ALX/FPR2 Vascular Biology

TRPV3 Inhibition: A Unique Target Engagement Profile Not Shared by RvD1

17R-Resolvin D1 (AT-RvD1) specifically inhibits the transient receptor potential vanilloid 3 (TRPV3) channel with an IC50 of 398 nM, and exhibits peripheral anti-nociceptive efficacy . This target engagement profile has not been reported for Resolvin D1 (17S-RvD1) or other D-series resolvins.

TRP Channels Pain Research Target Engagement

Equipotent Anti-Inflammatory Activity in Acute Peritonitis: AT-RvD1 vs. RvD1

In a murine peritonitis model, both RvD1 and AT-RvD1 proved equipotent at nanogram dosages, limiting polymorphonuclear leukocyte infiltration in a dose-dependent fashion with an EC50 of approximately 30 nM for transendothelial migration of human neutrophils [1]. This demonstrates that the 17R epimerization does not compromise the acute anti-inflammatory potency of the molecule.

Acute Inflammation Neutrophil Migration Peritonitis Model

Recommended Research and Industrial Application Scenarios for AT-Resolvin D1


Investigating Resolution of Established Allergic Airway Inflammation

Based on the direct head-to-head comparison showing AT-RvD1's superior efficacy over RvD1 in resolving established allergic airway responses, including decreased resolution interval for lung eosinophilia and more rapid resolution of airway hyperreactivity [1], this compound is optimal for studies focused on therapeutic resolution of asthma and allergic inflammation where disease is already established.

Studies Requiring Sustained Pro-Resolving Signaling Due to Enhanced Metabolic Stability

Given the evidence that AT-RvD1 resists enzymatic inactivation by eicosanoid oxidoreductase, whereas RvD1 is rapidly converted to inactive metabolites [1], AT-RvD1 is the preferred tool for in vivo studies, long-term cell culture experiments, or any application where metabolic degradation would otherwise limit the duration of pro-resolving effects.

Host-Directed Therapy Research in Bacterial Pneumonia and Infection Resolution

The quantitative enhancement of efferocytosis by AT-RvD1 in macrophage subsets and its additive effects with antibiotic therapy in accelerating neutrophil clearance during pneumonia [1] position this compound as a key reagent for investigating host-directed therapeutic strategies that complement conventional antimicrobial treatments.

ALX/FPR2-Specific Signaling Studies in Vascular Biology

The evidence that AT-RvD1 (10 nM) effects on VSMC migration and PKA activity are predominantly mediated by ALX/FPR2, with minimal contribution from GPR32 [1], makes AT-RvD1 a valuable pharmacological tool for dissecting ALX/FPR2-specific pathways, particularly in contrast to RvD1 which signals through both receptors in a concentration-dependent manner.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for AT-Resolvin D1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.